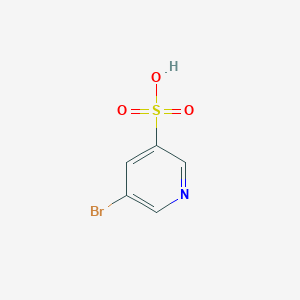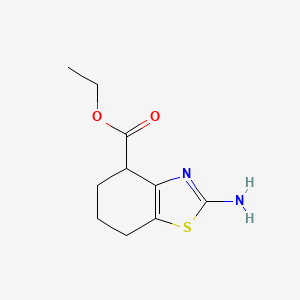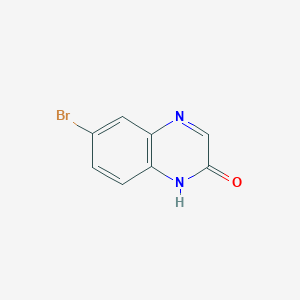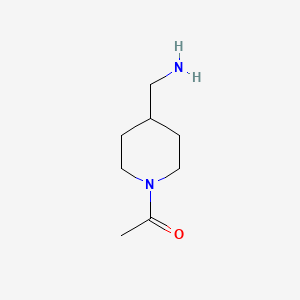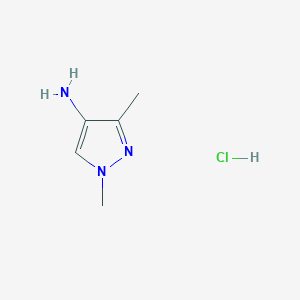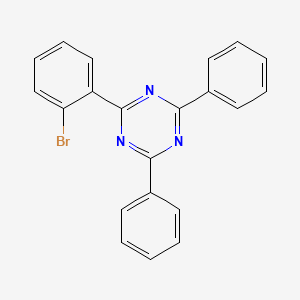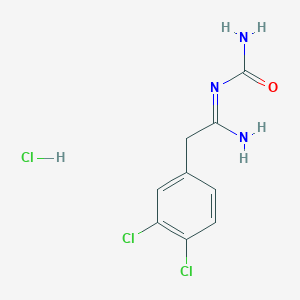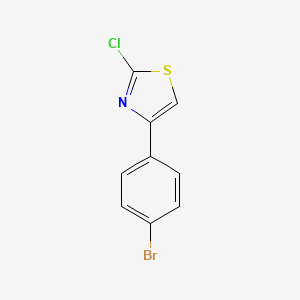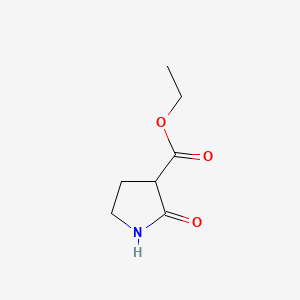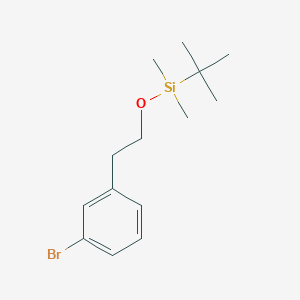
(3-Bromophenethoxy)(tert-butyl)dimethylsilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromine-containing organosilicon compounds often involves the use of brominated precursors. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involved the lithiation of a brominated benzene followed by a reaction with 2-methyl-2-nitrosopropane . Although the synthesis of (3-Bromophenethoxy)(tert-butyl)dimethylsilane is not described, similar methodologies could potentially be applied, such as bromination of phenolic compounds followed by a reaction with organosilicon reagents.
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be complex, as seen in the structure determination of various silacyclohexane and silacyclooctane derivatives . These compounds often exhibit interesting configurations and can undergo transformations upon heating, such as ring contractions. The molecular structure of (3-Bromophenethoxy)(tert-butyl)dimethylsilane would likely show the influence of the bromine atom on the electronic distribution and the steric effects of the tert-butyl and dimethylsilane groups.
Chemical Reactions Analysis
Bromine atoms in organosilicon compounds can participate in various chemical reactions, including catalytic dimerization and elimination reactions. For instance, bromide ion catalyzed the dimerization of a silabicyclohexane compound , and bromine elimination was used to prepare a butadiene derivative . (3-Bromophenethoxy)(tert-butyl)dimethylsilane could potentially undergo similar reactions, such as elimination or substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromine-containing organosilicon compounds can vary widely. The presence of bromine can affect the compound's reactivity, boiling point, and solubility. For example, the electrophosphorescent intermediate synthesized in one study showed a 20% overall yield, indicating a potentially challenging purification process . The tert-butyl group can impart steric hindrance, influencing the compound's reactivity and physical state. The properties of (3-Bromophenethoxy)(tert-butyl)dimethylsilane would need to be determined experimentally, but it is likely to exhibit characteristics similar to other bulky brominated organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1. Palladium-Catalyzed Cascade Cross Couplings
(3-Bromophenethoxy)(tert-butyl)dimethylsilane is used in palladium-catalyzed intra/intermolecular cascade cross couplings. A study demonstrated its role in synthesizing products like indene analogues and cross-conjugated tetraenes, showcasing its potential in complex organic syntheses (Demircan, 2014).
2. Creation of Bright Fluorescence Emission Nanoparticles
The compound is instrumental in synthesizing nanoparticles with high fluorescence emission. Its application in the creation of heterodifunctional polyfluorenes leads to stable nanoparticles useful in a variety of scientific and industrial applications, exhibiting bright and enduring fluorescence (Fischer, Baier, & Mecking, 2013).
3. Studying Steric Hindrance in Chemical Compounds
Research involving (3-Bromophenethoxy)(tert-butyl)dimethylsilane helps in understanding the consequences of steric hindrance on molecular behavior. Its utilization in synthesizing specific methylenephosphoranes provided insights into their thermal instability and intramolecular movements, highlighting its importance in studying chemical stability and reaction mechanisms (Schmidbaur, Blaschke, & Köhler, 1977).
4. Synthesis of Novel Chemical Structures
The compound is key in synthesizing new chemical structures like chiral [10]Benzenometacyclophanes and areno-bridged dimethoxy[2.10]MCP-4′,5′-dimethylcarboxylate. Such syntheses expand the repertoire of organic chemistry, offering potential for new materials and pharmaceutical applications (Akther et al., 2017; 2018).
5. Development of Antioxidant and Polymerization Inhibitors
Research has shown that derivatives of (3-Bromophenethoxy)(tert-butyl)dimethylsilane can act as effective antioxidants and polymerization inhibitors. These properties are crucial in industrial applications where oxidation and polymerization need to be controlled (Lucarini et al., 2001).
6. Advanced Polymer Synthesis
The compound is utilized in advanced polymer synthesis, particularly in creating macromolecular polyyne-containing benzoxazines. These polymers are significant for their potential use in cross-linked polymerization, which is essential in the development of new materials with unique properties (Gulia, Ejfler, & Szafert, 2012).
Wirkmechanismus
Target of Action
It is often used as a reagent in the synthesis of various pharmaceutical compounds .
Mode of Action
(3-Bromophenethoxy)(tert-butyl)dimethylsilane is a bromo silyl ether . It is used to introduce propanol functionality to many pharmaceuticals . The exact mode of interaction with its targets depends on the specific synthesis process and the resulting compound.
Biochemical Pathways
It is used as a reagent in the synthesis of various pharmaceutical compounds, which can affect a wide range of biochemical pathways depending on the specific compound synthesized .
Result of Action
As a reagent in the synthesis of various pharmaceutical compounds, its effects would be dependent on the specific compound synthesized .
Action Environment
The action, efficacy, and stability of (3-Bromophenethoxy)(tert-butyl)dimethylsilane can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to be stored in a refrigerated environment .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-10-9-12-7-6-8-13(15)11-12/h6-8,11H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLXGYDQUBZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467903 | |
| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenethoxy)(tert-butyl)dimethylsilane | |
CAS RN |
249937-07-3 | |
| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




